molecular formula C12H16N2O B13288993 4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile

4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile

Cat. No.: B13288993
M. Wt: 204.27 g/mol
InChI Key: ZKFHUIOZULPKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile is an organic compound with the molecular formula C₁₂H₁₆N₂O This compound is characterized by the presence of a benzonitrile group attached to a hydroxypropan-2-ylaminoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 1-amino-2-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature, pressure, and the use of high-purity reagents to ensure the efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in various substituted benzonitrile derivatives.

Scientific Research Applications

4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile
  • 4-[(2R)-2-amino-1-hydroxypropan-2-yl]benzonitrile

Uniqueness

4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-[1-(1-hydroxypropan-2-ylamino)ethyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-9(8-15)14-10(2)12-5-3-11(7-13)4-6-12/h3-6,9-10,14-15H,8H2,1-2H3

InChI Key

ZKFHUIOZULPKQB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=C(C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.